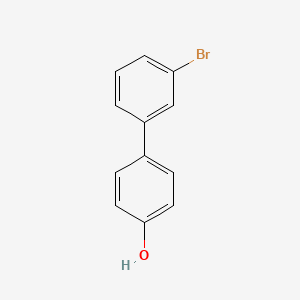

3-Bromo-4'-hydroxybiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRJIUQUEYKNPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308713 | |

| Record name | 3′-Bromo[1,1′-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70066-67-0 | |

| Record name | 3′-Bromo[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70066-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′-Bromo[1,1′-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 4 Hydroxybiphenyl and Its Structural Analogues

Strategies for Carbon-Carbon Bond Formation in Biphenyl (B1667301) Synthesis

The creation of the carbon-carbon bond between the two phenyl rings is a critical step in the synthesis of biphenyl derivatives. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for this purpose, offering high yields and broad functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts, in their Pd(0) active state, facilitate the formation of the biaryl bond through a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination. The choice of coupling partners, ligands, and reaction conditions is crucial for the success of these transformations.

The Suzuki-Miyaura coupling is one of the most widely used methods for constructing biphenyl scaffolds. This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com

For the synthesis of a molecule like 3-Bromo-4'-hydroxybiphenyl, a plausible Suzuki-Miyaura strategy would involve the coupling of a suitably protected 3-bromophenol derivative with 4-hydroxyphenylboronic acid, or vice versa. The hydroxyl group often requires protection to prevent interference with the reaction.

Illustrative Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis:

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N2O2/magnetic support (0.25) | Na2CO3 | DMA | 140 | >95 (conversion) ikm.org.my |

| 2 | 4-Bromoanisole | Phenylboronic acid | Pd/Fe3O4/Charcoal | K2CO3 | DMF/H2O | 100 | >99 researchgate.net |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane/H2O | 80 | 60-80 mdpi.com |

| 4 | 4-Iodo-benzoic acid | Phenylboronic acid model | Na2PdCl4/PPh2PhSO3Na (0.01) | K2CO3 | H2O | 70 | 100 (conversion) nih.gov |

Note: This table presents data from reactions on analogous substrates to illustrate typical reaction conditions and yields.

The choice of palladium catalyst and ligands is critical. For instance, catalysts supported on magnetic nanoparticles offer the advantage of easy separation and reusability. ikm.org.my The reaction conditions, including the base, solvent, and temperature, must be optimized for each specific set of substrates to achieve high yields and minimize side reactions. ikm.org.myresearchgate.net

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. scielo.org.mx While this reaction does not directly form a biphenyl, it is a powerful tool for introducing an alkyne functionality, which can then be further transformed to construct the second aryl ring or other desired functional groups.

For instance, a 3-bromophenol derivative could be coupled with an acetylene-bearing protected phenol (B47542). The resulting diarylalkyne could then potentially undergo cyclization or other reactions to form a more complex biphenyl analogue. The reaction is typically carried out under mild conditions and tolerates a variety of functional groups. scielo.org.mx

General Conditions for Sonogashira Coupling:

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. |

| 1 | Aryl Iodide | Arylacetylene | Pd2(dba)3 (1) | CuI (1.2) | i-Pr2NH | DMSO | 45°C scielo.org.mx |

| 2 | Bromobenzene | Phenylacetylene | Pd-based | Cu-based | Amine | Various | RT - 100°C researchgate.net |

| 3 | 4-Iodoanisole | Trimethylsilylacetylene | Pd catalyst (1) | CuI (1) | TEA | THF | RT scispace.com |

Note: This table provides general conditions for Sonogashira coupling based on various substrates.

Alternative Coupling Reactions for Biphenyl Cores

Beyond the Suzuki-Miyaura and Sonogashira reactions, other cross-coupling methods can be employed for biphenyl synthesis. These include the Negishi coupling (organozinc reagents), Stille coupling (organotin reagents), and Hiyama coupling (organosilicon reagents). Each of these methods has its own set of advantages and limitations regarding substrate scope, functional group tolerance, and toxicity of reagents.

Regioselective Bromination Techniques on Biphenyl Systems

The introduction of a bromine atom at a specific position on the biphenyl scaffold is crucial for defining the structure of 3-Bromo-4'-hydroxybiphenyl. The directing effects of the existing substituents on the aromatic rings play a key role in determining the outcome of the bromination reaction.

Direct Bromination Methodologies

Direct bromination involves the treatment of the biphenyl precursor with a brominating agent. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the ring. In the case of 4-hydroxybiphenyl (4-phenylphenol), the hydroxyl group is a strongly activating, ortho-, para-directing group.

A common and effective reagent for the regioselective bromination of activated aromatic compounds is N-bromosuccinimide (NBS). organic-chemistry.orgmdpi.com The reaction conditions can be tuned to favor the desired isomer. For the synthesis of 3-Bromo-4'-hydroxybiphenyl from 4-hydroxybiphenyl, the hydroxyl group would direct the incoming bromine to the ortho position (position 3).

Conditions for Regioselective Bromination of Phenolic Compounds:

| Entry | Substrate | Brominating Agent | Catalyst/Additive | Solvent | Temp. | Outcome |

| 1 | Activated Aromatics | NBS | Tetrabutylammonium bromide | Dichloromethane | RT | para-Selective monobromination organic-chemistry.org |

| 2 | Phenols | NBS/silica gel | - | Carbon tetrachloride | RT | Regiospecific bromination nih.gov |

| 3 | 4-hydroxybenzonitrile | Br2 | - | Acetic Acid | Not specified | Bromination at position 3 researchgate.net |

Note: This table illustrates conditions for regioselective bromination of phenolic compounds, which can be adapted for the synthesis of 3-Bromo-4'-hydroxybiphenyl.

The choice of solvent and additives can significantly influence the regioselectivity of the bromination. For instance, the use of tetrabutylammonium bromide with NBS has been shown to promote para-selective monobromination in many cases. organic-chemistry.org However, for 4-hydroxybiphenyl, where the para position is blocked, the ortho position is the next most activated site for electrophilic substitution.

Directed Ortho-Metalation and Halogenation Strategies

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. This creates a stabilized carbanion which can then react with an electrophile to introduce a substituent with high precision. google.comgoogle.com

In the context of synthesizing brominated biphenyls, a DMG on one of the rings can be used to introduce a bromine atom at a specific ortho-position. Common DMGs include groups with heteroatoms containing lone pairs, such as methoxy (-OCH₃), amides (-CONR₂), and carbamates (-OCONR₂), which can coordinate to the lithium atom of the organolithium base. google.comgoogle.com For instance, a precursor molecule like 4-hydroxybiphenyl could have its hydroxyl group protected and potentially modified to act as a DMG. The lithiation would then occur at the positions ortho to the DMG. Subsequent quenching with a bromine source, such as 1,2-dibromotetrafluoroethane or N-bromosuccinimide (NBS), would yield the ortho-brominated product.

The hierarchy and additive effects of multiple DMGs can be exploited for complex substitution patterns. google.com However, challenges exist, including competition with other reactive sites. For example, if a halogen is already present on the ring, a competitive lithium-halogen exchange might occur faster than the directed deprotonation, especially with aryl bromides and iodides. google.com

An alternative strategy for specific ortho-bromination involves the use of a temporary blocking group. A bulky group, such as a tertiary-butyl group, can be introduced to block the more reactive para position of a phenol or aniline. Subsequent bromination will then be directed to the available ortho positions. The blocking group can be removed in a final step, often through a transalkylation reaction, to yield the desired ortho-brominated product.

Introduction and Manipulation of the Hydroxyl Functionality

The introduction of a hydroxyl group onto a pre-formed biphenyl skeleton is a key transformation. Modern methods often involve the transition-metal-catalyzed hydroxylation of aryl halides. For a precursor such as 3-bromo-4'-halobiphenyl (e.g., 3-bromo-4'-iodobiphenyl), a copper-catalyzed reaction with a hydroxide source like cesium hydroxide can be employed to install the hydroxyl group at the 4'-position. google.com These reactions often require a ligand to facilitate the catalytic cycle and can be performed under milder conditions than classical methods. google.com

Hydroxylation can also be achieved from other functional groups. The synthesis of a phenol from an aniline derivative via the formation of a diazonium salt is a classic and effective method. whiterose.ac.uk For example, a 3-bromo-4'-aminobiphenyl precursor could be treated with nitrous acid to form a diazonium salt, which is then hydrolyzed in water to produce 3-Bromo-4'-hydroxybiphenyl. More recent developments include transition-metal-free hydroxylation procedures using hydroxylating agents like oximes or acetohydroxamic acid in the presence of a base. whiterose.ac.ukmdpi.com

In multi-step syntheses, the hydroxyl group is often reactive under conditions required for other transformations. Therefore, it must be temporarily masked with a protecting group. alfa-chemistry.com An ideal protecting group is easy to install and remove in high yield and is stable to the reaction conditions it is intended to survive. chemicalbook.com

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |

| Benzyl | Bn | Benzyl bromide (BnBr), Base (e.g., NaH, K₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Stable to most acids and bases |

| Methoxymethyl | MOM | MOM-Cl, Base (e.g., DIEA) | Acidic conditions (e.g., HCl) | Stable to bases, nucleophiles |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF), Acid | Stable to bases, mild acid |

| Tetrahydropyranyl | THP | Dihydropyran (DHP), Acid catalyst (e.g., PTSA) | Acidic conditions (e.g., aq. AcOH) | Stable to bases, organometallics |

| Acetyl | Ac | Acetic anhydride (B1165640), Pyridine | Basic (e.g., K₂CO₃/MeOH) or acidic hydrolysis | Less stable than ether groups |

This table provides an interactive summary of common protecting groups for hydroxyl moieties.

Multi-Step Synthesis Pathways from Diverse Starting Materials

A convergent approach to 3-Bromo-4'-hydroxybiphenyl can begin with readily available halogenated phenols. One of the most powerful methods for constructing the biphenyl linkage is the Suzuki-Miyaura cross-coupling reaction.

A plausible route starts with 3-bromophenol. The synthesis would proceed via the following steps:

Protection: The hydroxyl group of 3-bromophenol is protected, for example, as a methyl ether (forming 1-bromo-3-methoxybenzene) or a silyl ether, to prevent interference in the subsequent steps.

Coupling: The protected 3-bromophenol is then coupled with 4-hydroxyphenylboronic acid (or its protected form, 4-methoxyphenylboronic acid) using a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate.

Deprotection: The protecting group(s) are removed to reveal the hydroxyl functionality, yielding the final product, 3-Bromo-4'-hydroxybiphenyl.

This modular approach allows for the synthesis of various structural analogues by simply changing the coupling partners.

An alternative strategy is to begin with a simpler, non-hydroxylated biphenyl derivative and introduce the required functional groups through sequential reactions. A synthesis starting from 3-bromobiphenyl could be envisioned.

Electrophilic Aromatic Substitution: 3-bromobiphenyl can undergo electrophilic substitution. Due to the directing effects of the phenyl group, substitution tends to occur at the ortho and para positions of the unsubstituted ring. Nitration of 3-bromobiphenyl, for example, would yield a mixture of nitro-isomers, including the desired 3-bromo-4'-nitrobiphenyl.

Isomer Separation: The 4'-nitro isomer must be carefully separated from other isomers formed during the reaction.

Functional Group Transformation: The nitro group at the 4'-position is then converted to a hydroxyl group. This is typically a two-step process:

Reduction: The nitro group is reduced to an amino group (-NH₂) using reagents like tin(II) chloride (SnCl₂) and HCl, or catalytic hydrogenation.

Diazotization and Hydrolysis: The resulting 3-bromo-4'-aminobiphenyl is treated with a nitrite source (e.g., NaNO₂) in an acidic medium to form a diazonium salt, which is subsequently hydrolyzed by heating in water to afford 3-Bromo-4'-hydroxybiphenyl.

Another route starting from a biphenyl derivative involves the hydrolysis of a sulfonate ester. For instance, a precursor like 4'-bromo-[1,1'-biphenyl]-4-ol can be synthesized and then subjected to further functionalization. A related synthesis involves the hydrolysis of 4-bromo-4'-benzenesulphonyloxybiphenyl using sodium hydroxide in a mixture of dioxane and water to yield 4-bromo-4'-hydroxybiphenyl (B1266404). alfa-chemistry.com A similar pathway could be adapted for the synthesis of the 3-bromo isomer.

Chemical Reactivity and Mechanistic Investigations of the 3 Bromo 4 Hydroxybiphenyl Moiety

Reactivity of the Bromine Atom

The bromine atom attached to the biphenyl (B1667301) core is a key site for reactions that enable the construction of more complex molecular architectures. Its reactivity is primarily governed by its role as a good leaving group in nucleophilic substitutions and as an electrophilic partner in metal-catalyzed cross-coupling reactions.

The bromine atom on the 3-bromo-4'-hydroxybiphenyl can be displaced by various nucleophiles. In these reactions, the carbon atom attached to the bromine acts as an electrophilic center. pressbooks.pub The substitution of the bromine atom can be achieved using strong nucleophiles under specific reaction conditions. For instance, reagents such as sodium methoxide (B1231860) or potassium tert-butoxide in polar aprotic solvents can be used to replace the bromine with an alkoxy group, although such aromatic nucleophilic substitutions typically require harsh conditions or activation by electron-withdrawing groups.

Table 1: Examples of Nucleophilic Substitution Reagents for Aryl Bromides

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxybiphenyl derivative |

| t-Butoxide | Potassium tert-Butoxide (KOC(CH₃)₃) | tert-Butoxybiphenyl derivative |

One of the most significant applications of the bromine atom in this moiety is its participation in transition metal-catalyzed cross-coupling reactions. It serves as an excellent electrophilic partner, particularly in Suzuki-Miyaura coupling reactions, which form new carbon-carbon bonds. In these palladium-catalyzed processes, the aryl bromide undergoes oxidative addition to a Pd(0) complex. The electronegativity of the bromine atom enhances the electrophilicity of the adjacent carbon, facilitating this key step. Subsequent transmetalation with a boronic acid derivative and reductive elimination yields the coupled product. smolecule.com The presence of the hydroxyl group on the other ring can influence reaction rates, potentially requiring optimized ligand systems to overcome steric hindrance.

Table 2: Components of a Typical Suzuki-Miyaura Cross-Coupling Reaction

| Component | Example | Role |

| Electrophile | 3-Bromo-4'-hydroxybiphenyl | Bromine acts as a leaving group |

| Nucleophile | Phenylboronic Acid | Source of the new carbon group |

| Catalyst | Pd(PPh₃)₄ | Facilitates the reaction cycle |

| Base | K₂CO₃ | Activates the boronic acid |

| Solvent | THF/Water | Dissolves reactants |

Reductive dehalogenation represents a pathway to remove the bromine atom, replacing it with a hydrogen atom. This transformation can be accomplished using various methods, including catalytic hydrogenation or microbial processes. Studies on related brominated aromatic compounds, such as 3-bromo-4-hydroxybenzoate, have shown that successive reductive dehalogenation can occur, mediated by specific enzymes or chemical reagents. science.govscience.gov For instance, the process can be catalyzed by transition metals with a hydrogen source or by specific microbial strains that utilize halogenated compounds as respiratory electron acceptors. science.gov While direct studies on 3-bromo-4'-hydroxybiphenyl are not extensively detailed, the principles established for other brominated phenols and biphenyls are applicable, suggesting its susceptibility to similar dehalogenation conditions. science.govscience.gov

Transformations of the Hydroxyl Group

The phenolic hydroxyl group on the 4'-position of the biphenyl structure is another reactive center, allowing for a different set of chemical modifications. Its nucleophilic character and slight acidity are the basis for its participation in esterification, etherification, and oxidation reactions.

Esterification: The reaction with an acylating agent, such as acetic anhydride (B1165640) or an acyl chloride, in the presence of a base like pyridine, leads to the formation of the corresponding ester. For example, reacting 4'-Bromo-[1,1'-biphenyl]-3-ol, a positional isomer, with acetic anhydride yields the acetate (B1210297) ester with high efficiency.

Etherification: The phenolic proton can be removed by a base (e.g., potassium carbonate) to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with an alkyl halide, like methyl iodide, in a Williamson ether synthesis to produce an ether. This reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF).

Table 3: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent(s) | Product Example | Reference Yield |

| Esterification | Acetic anhydride, pyridine | 4'-Bromo-[1,1'-biphenyl]-3-yl acetate | 89% |

| Etherification | Methyl iodide, K₂CO₃, DMF | 4'-Bromo-3-methoxybiphenyl | 78% |

| Yields are based on the positional isomer 4'-Bromo-[1,1'-biphenyl]-3-ol as a model substrate. |

The hydroxyl group of a phenol (B47542) can be oxidized, although the reactions can be complex and lead to various products depending on the oxidant and conditions. The oxidation of the hydroxyl group in hydroxybiphenyl derivatives can lead to the formation of quinone-like structures or, under more vigorous conditions, cleavage of the aromatic ring. ub.edu The use of specific oxidizing agents like chromium trioxide or potassium permanganate (B83412) can convert the hydroxyl group into a carbonyl functionality, though this is more typical for benzylic alcohols. For phenols, oxidation often proceeds through radical mechanisms to form quinones or coupled products. For instance, the oxidation of 4'-nitro-2-hydroxybiphenyl with chromic acid has been documented. dss.go.th The specific oxidation products of 3-bromo-4'-hydroxybiphenyl would depend heavily on the chosen reagents and reaction control.

Table 4: Common Oxidizing Agents for Phenolic Compounds

| Oxidizing Agent | Potential Product Type |

| Chromium Trioxide (CrO₃) | Quinone derivatives |

| Potassium Permanganate (KMnO₄) | Ring cleavage products under harsh conditions |

| Chromic Acid (H₂CrO₄) | Quinone or other oxidation products dss.go.th |

Deprotonation and Anionic Reactivity

The hydroxyl group of 3-Bromo-4'-hydroxybiphenyl is phenolic and therefore weakly acidic. In the presence of a suitable base, it can be deprotonated to form the corresponding phenoxide anion. This anion is a key reactive intermediate, with the negative charge delocalized across the aromatic ring, enhancing its nucleophilicity.

The formation of this phenoxide is a critical first step in various synthetic transformations. For instance, it can readily participate in nucleophilic substitution reactions. One documented application involves the reaction of 4-bromo-4'-hydroxybiphenyl (B1266404) with phosphonitrilic chloride trimer in the presence of potassium carbonate (K2CO3) in tetrahydrofuran (B95107) (THF) to synthesize nanocomposite dendrimers. chemicalbook.com In this reaction, the deprotonated hydroxyl group acts as the nucleophile, displacing a chloride ion from the phosphazene core.

The reactivity of the phenoxide can be influenced by the electronic nature of substituents on the biphenyl rings. While specific studies on the anionic reactivity of 3-Bromo-4'-hydroxybiphenyl are not extensively detailed in the provided results, the general principles of phenoxide chemistry suggest its utility in forming ethers and esters through Williamson ether synthesis and esterification reactions, respectively.

Electrophilic Aromatic Substitution on the Biphenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, and the reactivity of 3-Bromo-4'-hydroxybiphenyl in such reactions is governed by the directing effects of its two substituents. lumenlearning.comlibretexts.org The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the bromine atom (-Br) is a deactivating group but is also an ortho, para-director.

In the case of 3-Bromo-4'-hydroxybiphenyl, the hydroxyl group is on one ring (the 4'-position) and the bromine is on the other (the 3-position).

On the hydroxyl-substituted ring: The hydroxyl group strongly activates the ring towards electrophilic attack. The positions ortho to the hydroxyl group (3' and 5') are the most likely sites for substitution. The para position is already part of the biphenyl linkage.

On the bromine-substituted ring: The bromine atom deactivates this ring relative to benzene (B151609), but it directs incoming electrophiles to the ortho and para positions. The positions ortho to the bromine are 2 and 4, and the para position is 6.

A study on the bromination of 4-hydroxydiphenyl resulted in the formation of 3-bromo-4-hydroxydiphenyl, indicating that substitution occurs ortho to the activating hydroxyl group. rsc.org While this is not the exact isomer , it demonstrates the strong directing effect of the hydroxyl group.

Further research into the polyhydroxyalkylation of 4,4'-dihydroxybiphenyl, a related compound, highlights that the hydroxyl groups activate the aromatic rings for electrophilic substitution at the ortho positions. lu.se This principle would apply to the hydroxylated ring of 3-Bromo-4'-hydroxybiphenyl.

Detailed research findings on specific electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts reactions, on the 3-Bromo-4'-hydroxybiphenyl substrate itself are not prevalent in the provided search results. However, the established principles of EAS allow for the prediction of the likely substitution patterns.

Studies on Rearrangement Reactions and Isomerization

The potential for rearrangement and isomerization reactions adds another layer of complexity to the chemical behavior of substituted biphenyls.

One notable example of a rearrangement involving a related structure is the Fries rearrangement. A study on the Fries rearrangement of 4-benzoyloxydiphenyl revealed that instead of the expected heteronuclear migration to the other ring, the reaction yielded 4-hydroxy-3-benzoyldiphenyl, a product of homonuclear migration. rsc.org This was confirmed by synthesizing the same compound through an alternative route starting from the bromination of 4-hydroxydiphenyl to give 3-bromo-4-hydroxydiphenyl. rsc.org This suggests that under certain conditions, acyl groups can migrate on the biphenyl scaffold.

While direct evidence for rearrangement or isomerization of 3-Bromo-4'-hydroxybiphenyl is not explicitly detailed in the provided search results, the potential for such reactions exists under specific stimuli, such as heat or catalysis. For example, base-catalyzed isomerization of aryl halides has been observed in other systems, such as 3-bromopyridines, which can isomerize to 4-bromopyridines via pyridyne intermediates. researchgate.net Although a different heterocyclic system, it illustrates the possibility of halogen migration under basic conditions.

Further investigation would be required to determine if 3-Bromo-4'-hydroxybiphenyl undergoes similar rearrangements, such as a Smiles rearrangement or other intramolecular migrations of the bromine atom or functional groups under specific reaction conditions.

Derivatives and Advanced Structural Analogues of 3 Bromo 4 Hydroxybiphenyl

Synthesis of Biphenyl (B1667301) Carboxylic Acid Derivatives

The introduction of a carboxylic acid functional group onto the biphenyl scaffold of 3-Bromo-4'-hydroxybiphenyl is a significant modification that can be achieved through various synthetic methodologies. One of the most prominent methods is the palladium-catalyzed carbonylation of the aryl bromide. This reaction typically involves the use of carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile.

A notable approach for the synthesis of biphenyl carboxylic acid derivatives is the Suzuki-Maiyaura coupling reaction. This powerful cross-coupling method allows for the formation of a C-C bond between an organoboron compound and an organohalide. For instance, a bromo-biphenyl precursor can be coupled with a boronic acid containing a carboxylic acid moiety, or vice versa, in the presence of a palladium catalyst and a base to yield the desired biphenyl carboxylic acid derivative. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

An alternative strategy involves the direct carboxylation of the biphenyl ring system. For example, a simultaneous hydroxylation and carboxylation of biphenyl has been reported to yield 4'-hydroxy-4-biphenylcarboxylic acid using formic acid as the carbonyl source in a palladium(II)-catalyzed reaction researchgate.net. While not starting from 3-Bromo-4'-hydroxybiphenyl, this demonstrates a direct functionalization approach.

The following table summarizes representative palladium-catalyzed coupling reactions for the synthesis of biphenyl carboxylic acid derivatives.

| Reactants | Catalyst System | Base | Solvent | Product | Ref. |

| Aryl Bromide, Boronic Acid | Pd(OAc)2 / Ligand | K2CO3 | Toluene/Water | Biphenyl Carboxylic Acid | rsc.org |

| Aryl Bromide, CO, Nucleophile | Pd(OAc)2 / Xantphos | Na2CO3 | Toluene | Benzamide/Ester | nih.gov |

Preparation of Alkoxy and Alkyl-Substituted Biphenyls

The hydroxyl group and the bromine atom on the 3-Bromo-4'-hydroxybiphenyl scaffold provide convenient handles for the synthesis of alkoxy and alkyl-substituted derivatives.

Alkoxy-Substituted Biphenyls:

The synthesis of alkoxy-substituted biphenyls from 3-Bromo-4'-hydroxybiphenyl is most commonly achieved through Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. The resulting phenoxide then acts as a nucleophile, attacking an alkyl halide to form the corresponding ether. The choice of the alkyl halide determines the nature of the alkoxy group introduced.

Alkyl-Substituted Biphenyls:

The introduction of alkyl groups can be accomplished through several methods. One common approach is the Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution reaction involves the reaction of the biphenyl with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The position of alkylation is directed by the existing substituents on the biphenyl rings.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce alkyl groups. This involves the reaction of the 3-bromo-4'-hydroxybiphenyl (or a protected derivative) with an alkylboronic acid or its ester. This method offers high regioselectivity for the formation of the C-C bond at the position of the bromine atom.

A specific example of alkylation is the synthesis of 4-bromo-4'-propylbiphenyl (B126337), which has been achieved through a multi-step process starting from biphenyl, involving Friedel-Crafts acylation followed by reduction nih.gov. While not directly starting from 3-Bromo-4'-hydroxybiphenyl, this illustrates a viable synthetic route for introducing alkyl chains.

Functionalization with Nitrogen-Containing Heterocycles (e.g., Triazoles, Indoles)

The biphenyl scaffold can be further elaborated by the introduction of nitrogen-containing heterocycles, such as triazoles and indoles. These moieties can significantly influence the biological activity and material properties of the resulting compounds.

Triazole Derivatives:

The synthesis of triazole-containing biphenyl derivatives can be effectively achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne. To synthesize a triazole derivative of 3-Bromo-4'-hydroxybiphenyl, one of the reactants would be a biphenyl derivative bearing either an azide or an alkyne functionality, and the other reactant would be the corresponding alkyne or azide partner. For example, the bromine atom in 3-Bromo-4'-hydroxybiphenyl could be converted to an azide, which would then be reacted with a terminal alkyne. Alternatively, the hydroxyl group could be modified with a propargyl group to introduce a terminal alkyne, which would then be reacted with an organic azide.

Indole (B1671886) Derivatives:

The introduction of an indole moiety can be accomplished through palladium-catalyzed cross-coupling reactions. A notable example is the synthesis of 2-(4-hydroxybiphenyl-3-yl)-1H-indoles. This was achieved through a Suzuki coupling reaction of 2-(5'-bromo-2'-hydroxyphenyl)-1H-indoles with arylboronic acids researchgate.net. This methodology allows for the direct linkage of the indole ring to the biphenyl core. The synthesis of various substituted indoles often involves multi-step sequences, including cyclization reactions of appropriately substituted anilines and ketones.

Incorporation of Adamantyl Moieties into Biphenyl Structures

The adamantyl group, a bulky, lipophilic, and rigid cage-like hydrocarbon, is a valuable substituent in medicinal chemistry and materials science. Its incorporation into the biphenyl framework can significantly alter the properties of the parent molecule.

A key synthetic strategy for introducing an adamantyl group onto an aromatic ring is the Friedel-Crafts alkylation. This reaction typically involves the use of an adamantyl halide, such as 1-bromoadamantane, and a Lewis acid catalyst to promote the electrophilic substitution on the biphenyl ring. The regioselectivity of the reaction is influenced by the directing effects of the existing substituents on the biphenyl core.

A relevant example of this transformation is found in the synthesis of Adapalene, a third-generation topical retinoid. The synthesis involves the introduction of an adamantyl group onto a 6-(4-methoxyphenyl)-2-naphthoic acid precursor nih.gov. While the core is a naphthalene-biphenyl system, the principle of adamantylation of an aromatic ring is directly applicable.

Another approach involves the Suzuki-Miyaura coupling of an adamantylboronic acid with a bromo-biphenyl derivative. This palladium-catalyzed reaction would allow for the precise installation of the adamantyl group at the position of the bromine atom.

The following table outlines a general approach for the adamantylation of a biphenyl derivative.

| Reaction Type | Reagents | Catalyst | Product | Ref. |

| Friedel-Crafts Alkylation | Biphenyl derivative, 1-Bromoadamantane | Lewis Acid (e.g., AlCl3) | Adamantyl-biphenyl derivative | nih.gov |

| Suzuki-Miyaura Coupling | Bromo-biphenyl derivative, Adamantylboronic acid | Palladium Catalyst | Adamantyl-biphenyl derivative | General Method |

Synthesis of Other Substituted Biphenyl Derivatives

Beyond the specific examples detailed above, the 3-Bromo-4'-hydroxybiphenyl scaffold can be functionalized with a wide variety of other substituents using established synthetic methodologies. The reactivity of the bromine atom and the hydroxyl group allows for a broad scope of chemical transformations.

The bromine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions, although this often requires harsh conditions or activation by electron-withdrawing groups. More commonly, the bromine atom serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions, including:

Heck Reaction: For the introduction of vinyl groups.

Sonogashira Coupling: For the introduction of alkyne moieties.

Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing amino groups.

Cyanation: To introduce a nitrile group, which can be further transformed into other functional groups like carboxylic acids or amides.

The hydroxyl group can be acylated to form esters or converted to a triflate, which can then participate in various cross-coupling reactions.

The synthesis of fluorinated biphenyl derivatives, for example, has been achieved through Suzuki-Miyaura coupling reactions of fluorinated aryl bromides with arylboronic acids, demonstrating the versatility of this method for introducing a range of substituents ugr.esmdpi.com.

Applications in Advanced Materials Science and Engineering

Polymeric Materials Synthesis and Characterization

The presence of the bromine and hydroxyl functionalities on the biphenyl (B1667301) scaffold allows 3-Bromo-4'-hydroxybiphenyl to be used as a monomer or a building block in the synthesis of novel polymeric materials. The bromine atom serves as an excellent leaving group for various cross-coupling reactions, while the hydroxyl group can participate in esterification and etherification reactions.

Photoinduced polymerization is a technique that utilizes light to initiate polymerization reactions, offering spatial and temporal control over the formation of polymer chains. While direct studies on 3-Bromo-4'-hydroxybiphenyl are not extensively documented, research on its isomer, 4-bromo-4'-hydroxybiphenyl (B1266404), provides significant insights into the potential of this class of compounds in on-surface photochemistry.

In a study involving 4-bromo-4'-hydroxybiphenyl deposited on a silver surface, irradiation with light was used to induce the cleavage of the carbon-bromine bond. researchgate.net This process generates highly reactive biphenyl biradicals on the surface. Subsequent mild thermal annealing promotes the covalent bonding of these biradicals, leading to the formation of long, well-defined polyphenylene chains. researchgate.net This bottom-up approach to constructing atomically precise polymers on surfaces highlights the utility of bromo-hydroxybiphenyl derivatives as precursors for advanced, low-dimensional materials. researchgate.net

General biphenyl derivatives have also been investigated as photosensitizers in various photopolymerization processes. nih.gov These compounds can absorb UV-A and visible light, making them suitable for initiating light-induced polymerization of monomers like epoxides and acrylates. nih.gov

Table 1: Research Findings on Photoinduced Polymerization of Biphenyl Derivatives

| Biphenyl Derivative | Stimulus | Process | Resulting Structure | Reference |

|---|---|---|---|---|

| 4-bromo-4'-hydroxybiphenyl | UV Irradiation (266 nm) & Thermal Annealing | On-surface dehalogenation and radical polymerization | 1D Polyphenylene chains | researchgate.net |

| 2-(diethylamino)-4-(1-ethylpropyl)-6-phenyl-benzene-1,3-dicarbonitrile derivatives | UV-A LED (365 nm) & Vis-LED (405 nm) | Photosensitization for cationic and free-radical polymerization | Polymerized epoxy and acrylate (B77674) networks | nih.gov |

The bifunctional nature of 3-Bromo-4'-hydroxybiphenyl makes it a candidate for the synthesis of polyesters and copolyesters. The hydroxyl group can react with carboxylic acid or acyl chloride groups to form ester linkages, which constitute the backbone of polyester (B1180765) chains.

Research into copolyesters containing structurally similar units has demonstrated the feasibility of incorporating halogenated phenols into polymer structures. For example, a study detailed the synthesis of a copolyester, poly{(3-bromo-4-oxybenzoate)-co-[8-(3-oxyphenyl)octanoate]}. researchgate.net In this case, the 3-bromo-4-oxybenzoate unit, derived from a molecule structurally analogous to 3-Bromo-4'-hydroxybiphenyl, is copolymerized with a flexible aliphatic chain. The inclusion of such rigid, halogenated aromatic units can significantly influence the thermal and mechanical properties of the resulting copolyester.

Similarly, wholly aromatic copolyesters have been synthesized from related hydroxybiphenyl carboxylic acids, such as 4′-Hydroxybiphenyl-3-carboxylic acid. mdpi.com These materials are known for their high thermal stability and potential to form liquid crystalline phases. The synthesis typically involves the polycondensation of acetylated hydroxycarboxylic acids.

Dendrimers are highly branched, three-dimensional macromolecules with a well-defined structure. imrpress.com Their unique architecture, featuring a central core, repeating branch units, and a high density of surface functional groups, makes them ideal for a variety of applications, including as nanocarriers. imrpress.comjofamericanscience.org

Bromo-hydroxybiphenyls can be utilized in the synthesis of dendrimers and their nanocomposites. The hydroxyl group, after deprotonation to a phenoxide, acts as a nucleophile. This reactivity has been exploited in the synthesis of nanocomposite dendrimers using a cyclic phosphazene core. In a documented procedure using the isomer 4-bromo-4'-hydroxybiphenyl, the phenoxide displaces chloride ions from a phosphonitrilic chloride trimer core. chemicalbook.comalfa-chemistry.com This reaction builds the dendritic structure layer by layer. The bromine atoms on the periphery of the resulting dendrimer can then be used for further functionalization or for the complexation of metal precursors to form dendrimer-metal nanocomposites. umich.edu

Table 2: Dendrimer Synthesis Using Biphenyl Derivatives

| Core Molecule | Biphenyl Building Block | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|---|

| Phosphonitrilic chloride trimer | 4-bromo-4'-hydroxybiphenyl | Nucleophilic substitution | Nanocomposite dendrimers with a phosphazene core | chemicalbook.comalfa-chemistry.com |

Liquid Crystalline Materials Development

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals. researchgate.net The design of molecules that exhibit liquid crystalline behavior, known as mesogens, often relies on a rigid core unit, typically composed of aromatic rings like biphenyl. whiterose.ac.uk

The biphenyl unit is a foundational structural element in many thermotropic liquid crystals. whiterose.ac.uktcichemicals.com Its rigidity and linear shape contribute to the anisotropic properties required for the formation of mesophases. Compounds like 3-Bromo-4'-hydroxybiphenyl serve as important intermediates or building blocks for more complex liquid crystal molecules.

The bromine atom can be readily converted into other functional groups through reactions like palladium-catalyzed cross-coupling. For instance, it can be reacted with boronic acids (Suzuki coupling) to extend the rigid core or to introduce different terminal groups. google.com The hydroxyl group can be alkylated to introduce flexible terminal chains, which are crucial for controlling the melting and clearing points of the liquid crystal. whiterose.ac.uk The synthesis of 4-cyano-4'-hydroxybiphenyl, a key intermediate for cyanobiphenyl liquid crystals, can be prepared from 4-bromo-4'-hydroxybiphenyl, demonstrating the utility of the bromo-hydroxybiphenyl scaffold. chemicalbook.com

The specific arrangement of substituents on the biphenyl core significantly impacts the mesogenic properties of a molecule. The introduction of a lateral substituent, such as the bromine atom in the 3-position, can influence the molecule's shape, polarity, and intermolecular interactions.

Lateral substitutions generally lead to a decrease in the clearing temperature (the temperature at which the material transitions from the liquid crystalline phase to an isotropic liquid) due to the disruption of the molecular packing. However, they can also affect other properties, such as the dielectric anisotropy, which is critical for display applications. The combination of a lateral bromine atom and a terminal hydroxyl group in 3-Bromo-4'-hydroxybiphenyl provides a molecular template that can be systematically modified to study these structure-property relationships. For instance, by varying the length of an alkyl chain attached to the hydroxyl group, researchers can fine-tune the mesophase behavior of the resulting homologous series.

While specific mesophase data for derivatives of 3-Bromo-4'-hydroxybiphenyl are not widely reported, the general principles of liquid crystal design confirm the importance of such structures as precursors for materials with tailored properties. whiterose.ac.ukajchem-a.com

The unique combination of functional groups in 3-Bromo-4'-hydroxybiphenyl makes it a candidate for investigation in various fields of advanced materials science, from the fabrication of nanoscale structures to the creation of highly selective polymers.

Nanomaterials Fabrication and Functionalization: Self-Assembly on Surfaces

The precise arrangement of molecules on solid surfaces is a cornerstone of bottom-up nanotechnology. While direct experimental studies on the self-assembly of 3-Bromo-4'-hydroxybiphenyl are not extensively documented, its behavior can be projected from studies of similar halogenated aromatic compounds on conductive surfaces like gold (Au) and copper (Cu).

The process often involves an on-surface Ullmann coupling reaction, a powerful method for forming carbon-carbon bonds. In this reaction, precursor molecules containing halogen atoms, such as 3-Bromo-4'-hydroxybiphenyl, are deposited onto a catalytic metal surface under ultra-high vacuum conditions. Upon gentle heating, the carbon-bromine bond cleaves, and the resulting radical species couple to form new, larger polymeric structures organic-chemistry.orgnsf.gov.

The initial arrangement of the molecules before the reaction is a critical self-assembly step governed by intermolecular and molecule-substrate interactions. For 3-Bromo-4'-hydroxybiphenyl, the assembly would be influenced by:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, promoting the formation of ordered networks between molecules.

Molecule-Substrate Interaction: The interaction of the aromatic rings and functional groups with the metal surface dictates the orientation and packing of the molecules.

The bromine atom plays a dual role. It can participate in halogen bonding, a directional interaction that can guide the self-assembly process, before being cleaved to enable covalent bond formation inrs.ca. The dehalogenation process itself is a key step in creating covalently bonded nanostructures directly on a surface nih.gov.

Table 1: Predicted Interactions Governing Self-Assembly of 3-Bromo-4'-hydroxybiphenyl

| Interaction Type | Participating Groups | Predicted Role in Assembly |

| Hydrogen Bonding | Hydroxyl (-OH) group | Directs the formation of ordered molecular chains or two-dimensional networks. |

| Halogen Bonding | Bromine (Br) atom | Provides directional control over the pre-reaction molecular arrangement. |

| π-π Stacking | Biphenyl aromatic rings | Contributes to the packing density and stability of the assembled layer. |

| Molecule-Substrate | Entire molecule, primarily π-system | Influences molecular orientation (lying flat vs. standing up) and surface mobility. |

| Covalent Bonding (Post-Assembly) | Carbon atom (formerly bonded to Br) | Forms new C-C bonds with adjacent molecules after thermal activation (Ullmann coupling), creating a stable nanostructure. |

Nanomaterials Fabrication and Functionalization: Role in Quantum Dot/Liquid Crystal Nanocomposites

Quantum dot/liquid crystal (QD/LC) nanocomposites are advanced materials with applications in displays and photonics mdpi.comucf.edu. These materials combine the unique optical properties of semiconductor quantum dots with the electro-optical responsiveness of liquid crystals rsc.org. The performance of these composites heavily depends on the stable dispersion and alignment of QDs within the liquid crystal host rsc.orgresearchgate.net.

There is no specific literature detailing the use of 3-Bromo-4'-hydroxybiphenyl in QD/LC systems. However, its molecular structure is analogous to molecules used in this field. The biphenyl unit is the foundational structure for many common liquid crystals, such as 4-Cyano-4'-pentylbiphenyl (5CB) mdpi.com.

The potential roles for 3-Bromo-4'-hydroxybiphenyl in these composites could be:

Mesogenic Ligand: To prevent aggregation and improve dispersion, QDs are often coated with organic ligands. If 3-Bromo-4'-hydroxybiphenyl were used as a ligand, its biphenyl core could promote favorable interactions with the biphenyl-based liquid crystal host, enhancing solubility and alignment. The hydroxyl group could serve as an anchor point to bind the molecule to the QD surface.

Table 2: Potential Functions of 3-Bromo-4'-hydroxybiphenyl in QD/LC Systems

| Potential Role | Key Molecular Feature(s) | Expected Benefit |

| Mesogenic Ligand | Biphenyl core, -OH group | Improves QD dispersion and alignment within the liquid crystal host. |

| Liquid Crystal Dopant | Biphenyl core, Br atom | Modifies the electro-optical properties and phase behavior of the host material. |

Molecular Imprinting Technologies

Molecular imprinting is a technique used to create synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional group orientation to a target molecule (the template) nih.govresearchgate.net.

Design and Synthesis of Molecularly Imprinted Polymers (MIPs)

A Molecularly Imprinted Polymer (MIP) with selectivity for 3-Bromo-4'-hydroxybiphenyl could theoretically be synthesized, although specific examples are not present in the available literature. The synthesis involves co-polymerizing a functional monomer and a cross-linking agent in the presence of 3-Bromo-4'-hydroxybiphenyl, which acts as the template molecule researchgate.net.

The design process would involve:

Template: 3-Bromo-4'-hydroxybiphenyl.

Functional Monomer: A monomer capable of forming non-covalent interactions with the template is chosen. Given the template's hydroxyl group, a basic monomer like 4-vinylpyridine (B31050) (4-VP) would be an excellent candidate due to its ability to form strong hydrogen bonds.

Cross-linker: An agent like ethylene (B1197577) glycol dimethacrylate (EGDMA) is used in excess to build the rigid three-dimensional polymer network around the template-monomer complex.

Initiator: A free-radical initiator starts the polymerization process.

Porogen: A solvent is used to dissolve all components and to help form pores in the final polymer, ensuring accessibility to the binding sites.

After polymerization, the template molecule is washed out, leaving behind specific recognition cavities.

Table 3: Hypothetical Formulation for a 3-Bromo-4'-hydroxybiphenyl MIP

| Component | Example Compound | Molar Ratio (Typical) | Function |

| Template | 3-Bromo-4'-hydroxybiphenyl | 1 | Creates the imprint for the specific binding site. |

| Functional Monomer | 4-Vinylpyridine (4-VP) | 4-8 | Forms a stable complex with the template via hydrogen bonding. |

| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | 20-50 | Forms the rigid polymer matrix and fixes the functional monomers in place. |

| Initiator | Azobisisobutyronitrile (AIBN) | ~1% of monomers | Initiates the free-radical polymerization reaction. |

| Porogen (Solvent) | Toluene or Acetonitrile | N/A | Solubilizes reactants and creates a porous polymer structure. |

Applications in Selective Adsorption and Separation Processes, including Environmental Remediation Scaffolds

MIPs are widely used as highly selective adsorbents in various applications, from chemical sensing to environmental cleanup nih.gov. A MIP designed for 3-Bromo-4'-hydroxybiphenyl would be capable of selectively capturing this molecule even from complex mixtures containing structurally similar compounds frontiersin.org.

Potential applications include:

Solid-Phase Extraction (SPE): The MIP could be used as a sorbent material in SPE cartridges to isolate and pre-concentrate 3-Bromo-4'-hydroxybiphenyl from environmental water samples or biological fluids for subsequent analysis. This is particularly relevant as brominated compounds can be persistent environmental pollutants nih.gov.

Environmental Remediation Scaffolds: By incorporating the MIP particles into scaffolds or membranes, it would be possible to create systems for the selective removal of 3-Bromo-4'-hydroxybiphenyl from contaminated water sources. The high selectivity of MIPs ensures that only the target pollutant is removed, which is more efficient than non-selective adsorbents like activated carbon frontiersin.orgasianpubs.org.

Chemical Sensors: Integrating the MIP onto a transducer surface (e.g., a quartz crystal microbalance or an electrode) could lead to the development of a sensor for the real-time detection of 3-Bromo-4'-hydroxybiphenyl.

Table 4: Potential Applications of a 3-Bromo-4'-hydroxybiphenyl MIP

| Application Area | Description | Key Advantage of MIP |

| Analytical Chemistry | Selective solid-phase extraction of the analyte from complex matrices (e.g., river water, industrial effluent) for quantification. | High selectivity reduces matrix effects and improves analytical accuracy. |

| Environmental Remediation | Use in filtration systems or as deployable scaffolds to selectively remove the compound from contaminated soil or water. | Specific targeting of the pollutant; potential for regeneration and reuse. frontiersin.org |

| Chemical Sensing | Development of sensor platforms for in-field, continuous monitoring of the compound's concentration. | Provides real-time data and high sensitivity due to specific binding cavities. |

Computational and Theoretical Studies on 3 Bromo 4 Hydroxybiphenyl Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Bromo-4'-hydroxybiphenyl, DFT calculations are instrumental in elucidating its fundamental electronic properties and conformational preferences.

Electronic Structure: DFT calculations can provide detailed information about the distribution of electrons within the 3-Bromo-4'-hydroxybiphenyl molecule. Key parameters that are often calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For brominated aromatic compounds, the presence of the bromine atom can influence the electronic properties through both inductive and resonance effects. The hydroxyl group, being an electron-donating group, also significantly impacts the electron density distribution on the biphenyl (B1667301) rings.

Another important aspect of the electronic structure is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with other molecules, such as receptors or reactants.

Conformation: The two phenyl rings in biphenyl derivatives are not necessarily coplanar due to steric hindrance between the ortho-hydrogens. The dihedral angle between the two rings is a key conformational parameter. DFT calculations can be used to determine the most stable conformation (the one with the lowest energy) of 3-Bromo-4'-hydroxybiphenyl by optimizing its geometry. The presence of the bromine atom at the 3-position and the hydroxyl group at the 4'-position will influence the preferred dihedral angle. By performing a potential energy surface scan, where the energy of the molecule is calculated for a range of dihedral angles, the rotational barrier between different conformations can be determined.

For these calculations, a suitable combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is chosen to provide a balance between accuracy and computational cost. nih.gov The choice of basis set is particularly important for accurately describing the bromine atom, which has a large number of electrons.

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For 3-Bromo-4'-hydroxybiphenyl, MD simulations can provide insights into its behavior in condensed phases, such as in solution or in the solid state, by modeling the intermolecular interactions that govern its self-assembly.

Intermolecular Interactions: The interactions between 3-Bromo-4'-hydroxybiphenyl molecules are a combination of van der Waals forces, electrostatic interactions, and potentially hydrogen bonding and halogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks. The bromine atom can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. MD simulations, using appropriate force fields that accurately describe these interactions, can model the collective behavior of many 3-Bromo-4'-hydroxybiphenyl molecules. researchgate.netresearchgate.net

By analyzing the trajectories of the molecules over time, various properties can be calculated, such as the radial distribution function, which provides information about the local ordering of molecules. The simulations can also reveal the preferred orientations and arrangements of molecules relative to each other, highlighting the dominant intermolecular forces.

Self-Assembly: The interplay of the various intermolecular interactions can lead to the spontaneous organization of 3-Bromo-4'-hydroxybiphenyl molecules into ordered structures, a process known as self-assembly. MD simulations can be used to investigate the thermodynamics and kinetics of this process. nih.gov By simulating the system at different temperatures and concentrations, the conditions under which self-assembly occurs can be explored. The resulting structures, such as clusters, layers, or other aggregates, can be visualized and characterized. Understanding the self-assembly behavior is crucial for applications in materials science, where the macroscopic properties of a material are determined by the microscopic arrangement of its constituent molecules. For halogenated organic molecules, the directionality of halogen bonds can play a significant role in directing the self-assembly process, leading to the formation of well-defined nanostructures. mdpi.comnih.gov

Quantum Mechanical Approaches for Reaction Mechanism Elucidation

Quantum mechanical (QM) methods, particularly DFT, are powerful tools for investigating the mechanisms of chemical reactions. For 3-Bromo-4'-hydroxybiphenyl, these approaches can be used to elucidate the pathways of its synthesis, degradation, or metabolic transformations.

By modeling the potential energy surface of a reaction, QM calculations can identify the structures of reactants, products, intermediates, and transition states. The energy differences between these species provide the reaction's thermodynamics (enthalpy and Gibbs free energy of reaction), while the energy of the transition state relative to the reactants gives the activation energy, which is related to the reaction rate.

For example, the synthesis of 3-Bromo-4'-hydroxybiphenyl often involves electrophilic bromination of 4-hydroxybiphenyl. QM calculations can be used to model the reaction pathway, including the formation of the sigma complex intermediate and the subsequent loss of a proton to yield the final product. These calculations can also help to explain the regioselectivity of the reaction, i.e., why the bromine atom is preferentially added at the 3-position.

Similarly, the degradation of 3-Bromo-4'-hydroxybiphenyl, which is relevant to its environmental fate, can be studied using QM methods. For instance, the mechanism of debromination, a key step in the breakdown of many brominated organic compounds, can be investigated. A study on the catalytic debromination of brominated epoxy resins using DFT revealed that catalysts can significantly lower the bond dissociation energy of the C-Br bond, thereby facilitating the reaction. nih.gov Such insights are transferable to understanding the degradation of 3-Bromo-4'-hydroxybiphenyl.

Molecular Docking Studies for Rational Design of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is widely used to predict the binding mode and affinity of a small molecule (ligand), such as a derivative of 3-Bromo-4'-hydroxybiphenyl, to the active site of a target protein.

The process of molecular docking involves two main steps: first, sampling different conformations of the ligand within the active site of the protein, and second, scoring these conformations to estimate the binding affinity. The scoring functions are typically empirical and take into account factors such as electrostatic interactions, van der Waals interactions, and hydrogen bonding.

Molecular docking studies can be a powerful tool for the rational design of new derivatives of 3-Bromo-4'-hydroxybiphenyl with improved biological activity. By understanding the key interactions between the parent compound and its target protein, modifications can be proposed to enhance these interactions. For example, if a particular region of the active site is hydrophobic, adding a hydrophobic group to the ligand at the corresponding position may increase the binding affinity. Similarly, if there is a potential for an additional hydrogen bond, a functional group that can act as a hydrogen bond donor or acceptor can be introduced.

For instance, molecular docking studies on various brominated compounds have been used to investigate their interactions with a range of biological targets. researchgate.net These studies can provide a starting point for identifying potential targets for 3-Bromo-4'-hydroxybiphenyl and for designing derivatives with enhanced selectivity and potency.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are based on the principle that the biological activity of a compound is a function of its physicochemical properties, which in turn are determined by its molecular structure.

The development of a QSAR model typically involves the following steps:

Data Collection: A dataset of compounds with known biological activities is compiled. For 3-Bromo-4'-hydroxybiphenyl, this could be a series of its derivatives with measured activities against a particular biological target.

Descriptor Calculation: A set of molecular descriptors is calculated for each compound in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO and LUMO energies).

Model Building: A mathematical relationship between the descriptors and the biological activity is established using statistical methods such as multiple linear regression or machine learning algorithms. frontiersin.org

Model Validation: The predictive power of the model is assessed using various statistical metrics and by testing its ability to predict the activities of compounds that were not used in the model development.

Once a validated QSAR model is established, it can be used to predict the biological activity of new, untested derivatives of 3-Bromo-4'-hydroxybiphenyl. This allows for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. QSAR models have been successfully applied to polybrominated diphenyl ethers to predict their physicochemical properties and biological activities, demonstrating the utility of this approach for halogenated biphenyls. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms within the 3-Bromo-4'-hydroxybiphenyl molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, connectivity, and chemical environment of hydrogen atoms in 3-Bromo-4'-hydroxybiphenyl. The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings and the hydroxyl proton.

The protons on the 4'-hydroxyphenyl ring typically appear as two sets of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the hydroxyl group would be expected to resonate at a different chemical shift compared to the protons meta to the hydroxyl group due to the electronic effects of the -OH group. Similarly, the protons on the 3-bromophenyl ring will exhibit a unique splitting pattern based on their positions relative to the bromine atom and the other phenyl ring. The hydroxyl proton usually appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Note: This table is predictive and not based on reported experimental data.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to -OH) | 6.8 - 7.0 | Doublet |

| Aromatic H (meta to -OH) | 7.3 - 7.5 | Doublet |

| Aromatic H (on bromo-ring) | 7.2 - 7.8 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in 3-Bromo-4'-hydroxybiphenyl will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show twelve distinct signals for the twelve carbon atoms of the biphenyl (B1667301) framework, unless there is accidental overlap. The carbon atom attached to the hydroxyl group (C4') will be significantly shifted downfield. Similarly, the carbon atom bonded to the bromine (C3) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons (C1, C1', C3, and C4') will typically show weaker signals compared to the protonated carbons.

Specific, experimentally determined ¹³C NMR chemical shift data for 3-Bromo-4'-hydroxybiphenyl is not available in the public domain literature reviewed.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: This table is predictive and not based on reported experimental data.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br | 120 - 125 |

| C-OH | 155 - 160 |

| Quaternary Carbons (C-C) | 130 - 145 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 3-Bromo-4'-hydroxybiphenyl with high confidence, distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The theoretical exact mass of 3-Bromo-4'-hydroxybiphenyl (C₁₂H₉BrO) can be calculated to confirm experimental findings.

C: 12 * 12.000000 = 144.000000

H: 9 * 1.007825 = 9.070425

⁷⁹Br: 1 * 78.918338 = 78.918338

O: 1 * 15.994915 = 15.994915

Total Exact Mass ([M]⁺ for ⁷⁹Br): 247.983678

⁸¹Br: 1 * 80.916291 = 80.916291

Total Exact Mass ([M+2]⁺ for ⁸¹Br): 249.981629

No specific experimental HR-MS data for 3-Bromo-4'-hydroxybiphenyl has been reported in the reviewed scientific literature.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing the purity of a 3-Bromo-4'-hydroxybiphenyl sample and for studying its behavior in complex mixtures.

In an LC/MS analysis, the compound would first be passed through an HPLC column (e.g., a C18 reversed-phase column) to separate it from any impurities or starting materials. The eluent from the column is then introduced into the mass spectrometer, which would confirm the molecular weight of the peak corresponding to 3-Bromo-4'-hydroxybiphenyl. The retention time from the chromatogram is a characteristic property of the compound under the specific analytical conditions (e.g., column type, mobile phase composition, flow rate).

Detailed research findings specifying retention times and the mass spectra obtained from LC/MS analysis of 3-Bromo-4'-hydroxybiphenyl are not currently available in the surveyed literature.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 3-Bromo-4'-hydroxybiphenyl is expected to show several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group, with the broadening due to hydrogen bonding.

C-H Aromatic Stretch: Absorption bands typically appearing just above 3000 cm⁻¹.

C=C Aromatic Stretch: Several sharp peaks in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region associated with the phenolic C-O bond.

C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-700 cm⁻¹.

While these are the expected regions for the functional groups in 3-Bromo-4'-hydroxybiphenyl, a specific, experimentally recorded IR spectrum with precise wavenumber assignments is not available in the reviewed literature.

Interactive Data Table: Characteristic IR Absorption Bands (Note: This table is based on general frequencies for the functional groups present.)

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Phenol (B47542) O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak, Sharp |

| Phenol C-O Stretch | 1200 - 1300 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic compounds like 3-Bromo-4'-hydroxybiphenyl, the π-electrons in the biphenyl ring system are primarily responsible for the absorption of UV light. The absorption spectrum provides valuable information on the extent of conjugation and the effects of substituents on the electronic energy levels. The hydroxyl (-OH) and bromine (-Br) substituents on the biphenyl core are expected to influence the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands. The hydroxyl group, being an activating group, and the bromine atom can cause shifts in the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and changes in absorption intensity.

Despite the utility of UV-Vis spectroscopy in characterizing aromatic compounds, detailed experimental data for 3-Bromo-4'-hydroxybiphenyl, such as its specific absorption maxima and corresponding molar absorptivities in various solvents, are not extensively available in publicly accessible scientific literature. Theoretical calculations could provide insights into its expected electronic transitions, but published experimental spectra are currently scarce.

Table 1: Hypothetical UV-Vis Spectral Data for 3-Bromo-4'-hydroxybiphenyl

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol | Data not available | Data not available | π → π |

| Cyclohexane | Data not available | Data not available | π → π |

This table is for illustrative purposes only, as specific experimental data is not currently found in the reviewed literature.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when a single crystal of a compound is irradiated with X-rays, researchers can determine its crystal structure, including the unit cell dimensions, space group, and the exact positions of each atom. This provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For 3-Bromo-4'-hydroxybiphenyl, a single-crystal XRD analysis would reveal critical structural details. It would confirm the connectivity of the atoms and provide precise measurements of the carbon-carbon bond lengths within and between the phenyl rings, the carbon-bromine bond length, and the carbon-oxygen bond length. Furthermore, it would elucidate the torsional angle between the two phenyl rings, which is a key conformational feature of biphenyl compounds and is influenced by the nature and position of substituents. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom, which govern the crystal packing, would also be identified.

Table 2: Hypothetical Crystallographic Data for 3-Bromo-4'-hydroxybiphenyl

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

This table is for illustrative purposes only, as specific experimental data is not currently found in the reviewed literature.

Future Research Directions and Interdisciplinary Prospects

Development of More Efficient and Sustainable Synthetic Routes

While classical methods like the Suzuki-Miyaura coupling have been instrumental in synthesizing biphenyl (B1667301) derivatives, future research will focus on developing more sustainable and efficient pathways to 3-bromo-4'-hydroxybiphenyl and its analogues. rsc.org The goal is to improve atom economy, reduce waste, and utilize milder reaction conditions, aligning with the principles of green chemistry.

Key areas of future investigation include:

Direct C-H Arylation: Transition metal-catalyzed C-H bond functionalization is a powerful tool that avoids the need for pre-functionalization of starting materials, thus streamlining the synthesis process. researchgate.netresearchgate.net Research into catalysts that can selectively activate specific C-H bonds on the precursor rings (e.g., a brominated phenol (B47542) or a hydroxy-substituted aryl halide) would represent a significant step forward.

Metal-Free Catalysis: Exploring metal-free catalytic systems, such as radical-mediated pathways, can mitigate concerns about toxic metal residues in the final products and reduce costs. rsc.org